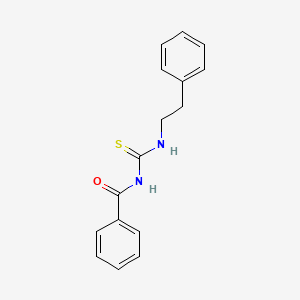

3-benzoyl-1-(2-phenylethyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Chemical and Biological Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block for a vast array of derivatives with significant applications in both chemical and biological sciences. mdpi.com Structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom, thiourea and its derivatives exhibit unique chemical properties, including tautomerism between the thione (C=S) and thiol (C-SH) forms. mdpi.com This structural feature, along with the presence of reactive nitrogen and sulfur centers, allows for versatile coordination with metal ions and participation in various chemical reactions, making them valuable intermediates in organic synthesis. mdpi.comtandfonline.com

In the realm of biological research, thiourea derivatives have garnered substantial attention for their broad spectrum of pharmacological activities. mdpi.com These compounds have been investigated and recognized for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. mdpi.comresearchgate.netbiointerfaceresearch.com The biological efficacy of these derivatives is often attributed to their ability to interact with the active sites of enzymes and proteins through hydrogen bonding and coordination. biointerfaceresearch.com For instance, certain thiourea derivatives have shown promise in inhibiting enzymes like urease and α-glucosidase. researchgate.netresearchgate.net The diverse biological profiles have established thiourea-based compounds as a privileged scaffold in medicinal chemistry and drug discovery efforts. biointerfaceresearch.comresearchgate.net

Significance and Research Trajectory of N-Acyl/Aroylthioureas

Among the various classes of thiourea derivatives, N-acyl/aroylthioureas, which feature a carbonyl group attached to one of the nitrogen atoms (R-CO-NH-CS-NH-R'), represent a particularly significant and extensively studied subclass. The incorporation of the acyl or aroyl moiety enhances the chemical and biological characteristics of the thiourea core. These compounds are versatile ligands capable of coordinating with metal ions in different modes, often acting as bidentate ligands through the carbonyl oxygen and thiocarbonyl sulfur atoms (S,O-bidentate) or through the deprotonated nitrogen and sulfur atoms (S,N-bidentate). tandfonline.com This coordination versatility makes them highly useful in the development of novel metal complexes with potential applications in catalysis and materials science. tandfonline.comrsc.org

The research trajectory for N-acyl/aroylthioureas has been heavily focused on medicinal chemistry due to their enhanced biological activities compared to their non-acylated counterparts. rsc.org The presence of the acyl group can modulate the molecule's lipophilicity and electronic properties, influencing its ability to cross biological membranes and interact with molecular targets. biointerfaceresearch.com Numerous studies have demonstrated that N-acyl/aroylthioureas possess potent activities, including anticancer, antimicrobial, and enzyme inhibition properties. tandfonline.comrsc.org For example, specific N-benzoylthiourea derivatives have been synthesized and evaluated for their antibacterial activity and their ability to inhibit enzymes like sirtuin-1, which is implicated in cancer. researchgate.netrjptonline.org The ability to systematically modify the substituents on both the acyl/aroyl and the amine portions of the molecule allows for extensive structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity. acs.org

Rationale for Comprehensive Investigation of 3-Benzoyl-1-(2-phenylethyl)thiourea and its Analogs

The comprehensive investigation of 3-benzoyl-1-(2-phenylethyl)thiourea and its analogs is driven by a clear scientific rationale rooted in the principles of medicinal chemistry and the established potential of N-aroylthioureas. This specific compound combines three key structural motifs: the N-benzoylthiourea core, a flexible phenylethyl group, and an aromatic benzoyl group. This combination provides a rich scaffold for exploring how subtle structural modifications can fine-tune biological activity.

The rationale for its investigation can be broken down as follows:

Potential for Enhanced Biological Activity: The combination of the N-benzoylthiourea pharmacophore with a phenylethyl substituent offers potential for synergistic effects. Some N-(2-phenylethyl)thiourea derivatives have been noted for their antimicrobial activity. nih.gov By merging this with the well-documented activities of N-benzoylthioureas, researchers aim to develop compounds with improved or novel biological profiles, such as enhanced anticancer or antimicrobial efficacy. rjptonline.orgnih.gov

Coordination Chemistry and Metal Complexation: Like other N-aroylthioureas, 3-benzoyl-1-(2-phenylethyl)thiourea is an excellent ligand for forming metal complexes. The study of its coordination behavior with various metal ions can lead to new complexes with unique structural features and potentially enhanced biological activities compared to the free ligand. mdpi.com For example, copper(II) complexes of similar thiourea derivatives have demonstrated significant antibacterial and anticancer potential. mdpi.com

A study involving analogs, such as copper(II) complexes with 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, highlights the research interest in this structural class for developing new therapeutic agents. mdpi.com The systematic synthesis and evaluation of 3-benzoyl-1-(2-phenylethyl)thiourea and its derivatives are therefore a logical step in the broader effort to discover new, effective chemical entities for therapeutic or other applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c19-15(14-9-5-2-6-10-14)18-16(20)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHFYGYKFAIQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Benzoyl 1 2 Phenylethyl Thiourea

General Synthetic Routes for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives, including 3-benzoyl-1-(2-phenylethyl)thiourea, predominantly relies on the reaction between an isothiocyanate and an amine. This fundamental reaction forms the basis for various established and modified synthetic protocols.

Acyl Isothiocyanate-Amine Condensation Pathways

A primary and widely employed method for synthesizing N-acyl-N'-substituted thioureas is the condensation reaction between an acyl isothiocyanate and a primary amine. nih.govresearchgate.net In the case of 3-benzoyl-1-(2-phenylethyl)thiourea, the key precursors are benzoyl isothiocyanate and 2-phenylethylamine.

The process typically begins with the in situ generation of benzoyl isothiocyanate. This is commonly achieved by reacting benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or benzene. nih.govpsu.eduresearchgate.net The resulting benzoyl isothiocyanate is a highly reactive intermediate due to the electrophilic nature of its carbon atom within the -N=C=S group. arkat-usa.org

This electrophilic carbon is then susceptible to nucleophilic attack by the primary amine, 2-phenylethylamine. The amine's lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a new carbon-nitrogen bond and ultimately yielding the desired 3-benzoyl-1-(2-phenylethyl)thiourea product. nih.gov The reaction is typically carried out under reflux conditions to ensure completion. nih.gov

The general reaction scheme can be summarized as follows:

Formation of Benzoyl Isothiocyanate: Benzoyl Chloride + Ammonium Thiocyanate → Benzoyl Isothiocyanate + Ammonium Chloride

Condensation with Amine: Benzoyl Isothiocyanate + 2-Phenylethylamine → 3-Benzoyl-1-(2-phenylethyl)thiourea

Modified Synthetic Approaches for Specific Analogs

Modifications to the general synthetic route are often necessary to produce specific analogs of 3-benzoyl-1-(2-phenylethyl)thiourea with desired structural variations. These modifications can involve altering the starting materials or the reaction conditions. For instance, to synthesize analogs with different substituents on the benzoyl or phenylethyl moieties, the corresponding substituted benzoyl chlorides or phenylethylamines are used. nih.gov

Alternative methods for generating the thiourea backbone have also been explored. One such approach involves the use of elemental sulfur in a multicomponent reaction. nih.gov This method offers a more atom-economical and environmentally benign pathway. Another strategy employs carbon disulfide as the thiocarbonyl source, reacting it with amines to form dithiocarbamates, which can then be converted to isothiocyanates and subsequently to thioureas. rsc.org

For the synthesis of more complex analogs, such as those incorporating heterocyclic rings, a common strategy involves the initial synthesis of a core heterocyclic amine, which is then reacted with the acyl isothiocyanate. nih.gov The choice of synthetic method often depends on the desired final structure, the availability of starting materials, and the desired scale of the reaction.

Design Principles for Structure-Activity Relationship (SAR) Studies via Derivatization

The systematic derivatization of a lead compound like 3-benzoyl-1-(2-phenylethyl)thiourea is a cornerstone of structure-activity relationship (QSAR) studies. ubaya.ac.idubaya.ac.id The goal of SAR is to identify which parts of the molecule are crucial for its chemical or biological activity and how modifications to these parts affect its properties.

For 3-benzoyl-1-(2-phenylethyl)thiourea, derivatization can be targeted at three main regions:

The Benzoyl Group: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the phenyl ring of the benzoyl group can modulate the electronic and lipophilic properties of the molecule. nih.gov For example, electron-withdrawing groups can influence the acidity of the N-H protons, while bulky groups can affect the molecule's conformation.

The Thiourea Linker: While less common, modifications to the thiourea group itself, for instance by replacing the sulfur with oxygen to form the corresponding urea (B33335), can provide valuable insights into the role of the thiocarbonyl group.

The design of these derivatives is often guided by computational studies, which can predict how changes in molecular structure will affect properties like binding affinity to a target. nih.gov By synthesizing and testing a series of these rationally designed analogs, researchers can build a comprehensive understanding of the compound's SAR.

Optimization of Synthetic Conditions for Research Scale Production

For the efficient production of 3-benzoyl-1-(2-phenylethyl)thiourea and its derivatives for research purposes, optimization of the synthetic conditions is crucial. This involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Anhydrous solvents like acetone, acetonitrile, and tetrahydrofuran (B95107) are commonly used for the acyl isothiocyanate-amine condensation. nih.govnih.gov

Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to decomposition of the product or starting materials. The optimal temperature is often determined empirically. rsc.org

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the minimum time required for the reaction to go to completion. nih.gov

Catalyst: In some modified synthetic approaches, a catalyst may be employed to improve the reaction efficiency. For example, phase-transfer catalysts can be used to facilitate the reaction between the thiocyanate salt and the acyl chloride. nih.gov

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product. researchgate.net

The table below summarizes typical conditions that can be optimized for the synthesis of thiourea derivatives.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Acetone | Acetonitrile | Tetrahydrofuran |

| Temperature | Room Temperature | 50 °C | Reflux |

| Reaction Time | 1 hour | 3 hours | 6 hours |

| Catalyst | None | Phase-Transfer Catalyst | Acid/Base Catalyst |

By systematically investigating these parameters, a robust and efficient protocol for the research-scale production of 3-benzoyl-1-(2-phenylethyl)thiourea can be established.

Advanced Structural Characterization and Conformational Analysis of 3 Benzoyl 1 2 Phenylethyl Thiourea

Spectroscopic Techniques in Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for probing the molecular structure of 3-benzoyl-1-(2-phenylethyl)thiourea, providing insights into the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds in solution. For 3-benzoyl-1-(2-phenylethyl)thiourea, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its molecular framework.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the phenylethyl group would give rise to characteristic signals, typically two triplets for the -CH₂-CH₂- moiety due to spin-spin coupling. The aromatic protons of the benzoyl and phenylethyl groups would appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern and coupling with neighboring protons. The N-H protons of the thiourea (B124793) backbone would be observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. For a related compound, 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-yl]-3-[2-(phenyl)ethyl]thiourea, the methylene (B1212753) protons of the phenylethyl group appear as a triplet at 2.91 ppm and a multiplet at 3.73–3.78 ppm, while the phenyl protons resonate in the 7.21–7.35 ppm region. jst.go.jp The N-H protons in similar benzoylthiourea (B1224501) derivatives typically appear as two distinct singlets in the regions of 8.13–9.61 ppm and 10.14–12.41 ppm. jst.go.jp

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-benzoyl-1-(2-phenylethyl)thiourea would produce a distinct signal. The carbonyl carbon (C=O) of the benzoyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. semanticscholar.org The thiocarbonyl carbon (C=S) is also highly deshielded and characteristically appears even further downfield, often around 180 ppm. jst.go.jp The carbon atoms of the phenyl rings and the ethyl bridge would have chemical shifts in the aromatic and aliphatic regions of the spectrum, respectively. For the aforementioned phenylethyl-containing thiourea derivative, the methylene carbons were observed at 34.63 ppm and 46.43 ppm. jst.go.jp

A representative table of expected ¹H and ¹³C NMR chemical shifts for 3-benzoyl-1-(2-phenylethyl)thiourea, based on data from analogous compounds, is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzoyl-H (ortho) | ~7.8-8.0 | ~128-130 |

| Benzoyl-H (meta, para) | ~7.4-7.6 | ~127-133 |

| Phenylethyl-H (aromatic) | ~7.2-7.4 | ~126-140 |

| -CH₂-N | ~3.7-3.9 (multiplet) | ~45-50 |

| -CH₂-Ar | ~2.9-3.1 (triplet) | ~34-37 |

| N-H (amide) | ~11.0-12.0 (broad singlet) | - |

| N-H (thioamide) | ~8.5-9.5 (broad singlet) | - |

| C=O | - | ~165-170 |

| C=S | - | ~178-182 |

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule and for studying intermolecular interactions, such as hydrogen bonding. The IR spectrum of 3-benzoyl-1-(2-phenylethyl)thiourea would exhibit characteristic absorption bands for its various functional moieties.

The N-H stretching vibrations of the thiourea group are typically observed in the region of 3100-3400 cm⁻¹. The presence of two distinct N-H bands can indicate different environments for the two N-H protons, possibly due to intramolecular hydrogen bonding. The C=O stretching vibration of the benzoyl group is a strong and sharp band, expected to appear in the range of 1660-1680 cm⁻¹. researchgate.net The position of this band can be influenced by conjugation and hydrogen bonding. The C=S stretching vibration is generally weaker and appears in the region of 1200-1300 cm⁻¹, often coupled with other vibrations. semanticscholar.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group would be found just below 3000 cm⁻¹.

The presence of intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, a common feature in benzoylthiourea derivatives, can lead to a red shift (lower frequency) of the C=O stretching vibration and a broadening of the N-H bands.

A summary of the expected IR absorption frequencies for the key functional groups in 3-benzoyl-1-(2-phenylethyl)thiourea is provided in the table below.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Vibration Type |

| N-H | 3100-3400 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C=O | 1660-1680 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-N | 1300-1400 | Stretching |

| C=S | 1200-1300 | Stretching |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-benzoyl-1-(2-phenylethyl)thiourea is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzoyl and phenyl groups contain π-electron systems that give rise to strong absorptions in the UV region, typically below 300 nm. The thiocarbonyl group also contributes to the electronic spectrum, with a weaker n → π* transition at a longer wavelength. For thiourea itself, strong absorption is observed in the 190-300 nm region. The specific wavelengths of maximum absorption (λmax) for 3-benzoyl-1-(2-phenylethyl)thiourea would depend on the extent of conjugation within the molecule and the solvent used for the measurement.

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

For a related compound, 3-benzoyl-1-(2-methoxyphenyl)thiourea, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. semanticscholar.org It is plausible that 3-benzoyl-1-(2-phenylethyl)thiourea would adopt a similar crystal packing. In the solid state, benzoylthiourea derivatives often exhibit a planar conformation of the central C₂N₂OS moiety, which is stabilized by an intramolecular N-H···O hydrogen bond, forming an S(6) ring motif. semanticscholar.org The thione sulfur atom and the ketone oxygen atom are typically found in a mutually anti-conformation. semanticscholar.org

The crystal packing of 3-benzoyl-1-(2-phenylethyl)thiourea would be governed by a network of intermolecular interactions. A common feature in the crystal structures of N-acylthioureas is the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds, creating an R₂²(8) ring motif. semanticscholar.org These dimers can then be further linked by weaker interactions such as C-H···O and C-H···π interactions, leading to a three-dimensional supramolecular architecture. The phenyl rings of the benzoyl and phenylethyl groups can also participate in π-π stacking interactions, further stabilizing the crystal lattice.

The table below summarizes the crystallographic data for the analogous compound 3-benzoyl-1-(2-methoxyphenyl)thiourea, which provides a reference for the expected structural parameters of 3-benzoyl-1-(2-phenylethyl)thiourea. semanticscholar.org

| Parameter | Value for 3-benzoyl-1-(2-methoxyphenyl)thiourea |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9358 (1) |

| b (Å) | 25.6916 (4) |

| c (Å) | 9.0535 (1) |

| β (°) | 92.065 (1) |

| V (ų) | 1379.76 (4) |

| Z | 4 |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of 3-benzoyl-1-(2-phenylethyl)thiourea have been reported, it is a known phenomenon in thiourea derivatives. For instance, the antitubercular drug isoxyl, a thiourea derivative, is known to exist in at least two polymorphic forms with different conformations of the thiourea moiety.

The potential for polymorphism in 3-benzoyl-1-(2-phenylethyl)thiourea warrants investigation, as different crystalline forms could arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. The discovery and characterization of different polymorphs would be significant for understanding its solid-state behavior and for controlling its physical properties in any potential application. Research into the polymorphism of this compound would involve techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to identify and characterize different crystalline phases.

Conformational Preferences and Tautomerism Studies

Research on analogous compounds, such as 3-benzoyl-1-(2-methoxyphenyl)thiourea and N-benzoyl-N'-phenylthiourea, consistently reveals a characteristic conformation stabilized by an intramolecular hydrogen bond. nih.govnih.govresearchgate.net This hydrogen bond typically forms between the N-H proton of the thiourea moiety and the carbonyl oxygen atom of the benzoyl group, creating a six-membered pseudoring. This interaction imparts a degree of planarity to the central C(=O)N-C(=S)N fragment. nih.govnih.gov

The thione (C=S) and ketone (C=O) groups are generally found to be in a mutually anti orientation. nih.govjst.go.jp This arrangement is considered to be the most stable conformation, minimizing steric hindrance and optimizing electronic interactions within the molecule. The N-H protons of the thiourea group are also typically observed in an anti conformation relative to each other. nih.govjst.go.jp

The flexible 2-phenylethyl group introduces additional conformational possibilities. The ethyl linker allows the terminal phenyl ring to adopt various orientations relative to the rest of the molecule, which could be influential in crystal packing and intermolecular interactions.

Interactive Data Table: Expected Bond Lengths and Angles

The following table presents expected bond lengths and angles for the core structure of 3-benzoyl-1-(2-phenylethyl)thiourea, based on data from analogous compounds.

| Parameter | Expected Value |

| C=S Bond Length | ~1.68 Å |

| C=O Bond Length | ~1.22 Å |

| C-N (amide) | ~1.38 Å |

| C-N (thiourea) | ~1.35 Å |

| C=S-N-C Angle | ~125° |

| C=O-N-C Angle | ~120° |

| N-C-N Angle | ~118° |

Tautomerism Studies

Thiourea and its derivatives can exist in tautomeric forms, primarily the thione form (C=S) and the thiol (or isothiourea) form (C-SH). researchgate.net In the solid state and in most common solvents, the thione form is overwhelmingly favored for N-acylthioureas. researchgate.net Spectroscopic evidence from related compounds, such as the presence of a distinct C=S stretching vibration in infrared (IR) spectra and the chemical shifts of the N-H protons in nuclear magnetic resonance (NMR) spectra, supports the predominance of the thione tautomer. jst.go.jp

The characteristic IR absorption bands for benzoylthiourea derivatives include ν(N-H) in the range of 3100-3300 cm⁻¹, ν(C=O) around 1660-1680 cm⁻¹, and ν(C=S) in the region of 1200-1350 cm⁻¹. The presence of a strong C=O absorption and the absence of a significant S-H stretching band are indicative of the thione form.

In solution, while the thione form is dominant, the possibility of a dynamic equilibrium with the thiol tautomer cannot be entirely excluded, especially under specific conditions of solvent and temperature. The thiol tautomer could be stabilized through intramolecular hydrogen bonding between the thiol proton and the carbonyl oxygen, or through intermolecular interactions. However, extensive studies on a wide range of N-acylthioureas have consistently pointed to the thione form as the most stable and prevalent tautomer.

Interactive Data Table: Key Spectroscopic Data for Analogous Compounds

| Spectroscopic Technique | Characteristic Feature | Expected Range/Value for Thione Form |

| FT-IR | ν(N-H) stretch | 3100-3300 cm⁻¹ |

| ν(C=O) stretch | 1660-1680 cm⁻¹ | |

| ν(C=S) stretch | 1200-1350 cm⁻¹ | |

| ¹H NMR | N-H (amide) proton | δ 11.0-13.0 ppm (deshielded due to H-bonding) |

| N-H (thiourea) proton | δ 8.5-10.0 ppm | |

| ¹³C NMR | C=S carbon | δ 175-185 ppm |

| C=O carbon | δ 165-170 ppm |

Coordination Chemistry and Metal Complexation Research of 3 Benzoyl 1 2 Phenylethyl Thiourea

Ligand Design and Denticity of Aroylthioureas

Aroylthioureas, including 3-benzoyl-1-(2-phenylethyl)thiourea, are a class of ligands known for their flexible coordination behavior. researchgate.netmdpi.com The core structure features a benzoyl group attached to a thiourea (B124793) moiety, which provides multiple potential donor sites for coordination with metal ions. The key atoms involved in complexation are typically the carbonyl oxygen (O) and the thiocarbonyl sulfur (S), along with the nitrogen atoms of the thiourea backbone. uzh.chdntb.gov.ua

The denticity of aroylthiourea ligands, which refers to the number of donor atoms that bind to a central metal ion, can vary. They most commonly act as:

Monodentate ligands: Coordination occurs solely through the sulfur atom. This mode is often observed in complexes with certain metal ions or under specific reaction conditions. mdpi.comresearchgate.net

Bidentate ligands: The ligand chelates to the metal ion through both the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring. This O,S-bidentate coordination is a very common mode of bonding for aroylthioureas. researchgate.netmdpi.com

The specific coordination mode adopted by 3-benzoyl-1-(2-phenylethyl)thiourea is influenced by several factors, including the nature of the metal ion, the reaction solvent, and the presence of other coordinating ligands. researchgate.netmdpi.com The phenylethyl substituent on the thiourea nitrogen can also play a role in the steric and electronic properties of the ligand, potentially influencing the stability and geometry of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 3-benzoyl-1-(2-phenylethyl)thiourea generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or acetone (B3395972). ksu.edu.trhilarispublisher.com The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the complex.

Research on aroylthioureas has demonstrated their ability to form stable mononuclear and, in some cases, polynuclear complexes with a wide range of transition metals.

Mononuclear Complexes: In a typical reaction, the aroylthiourea ligand reacts with a metal ion in a 2:1 ligand-to-metal molar ratio to form a neutral complex of the type [M(L)₂], where L represents the deprotonated aroylthiourea ligand. nih.gov For square planar metals like Ni(II), Pd(II), and Pt(II), this often results in cis or trans isomers. researchgate.netresearchgate.net For instance, platinum(II) and palladium(II) complexes of N-benzoyl-N'-aryl thiourea derivatives have been prepared and studied. researchgate.net Similarly, copper(II) complexes with the general formula [CuL₂] have been synthesized and characterized. nih.gov While specific studies on 3-benzoyl-1-(2-phenylethyl)thiourea are not extensively documented, it is expected to form similar mononuclear complexes with these metals. Platinum(IV) complexes are also of interest as they can act as prodrugs, being reduced to the active Pt(II) form in vivo. nih.gov

Polynuclear Complexes: Under certain conditions, particularly with metal ions like Cu(I) and Ag(I), thiourea derivatives can act as bridging ligands, leading to the formation of polynuclear clusters. mdpi.com For example, trinuclear copper(I) and binuclear and hexanuclear silver(I) complexes with a related thiourea ligand have been reported, where the sulfur atom bridges multiple metal centers. mdpi.com Rhenium(I) can also form dinuclear complexes with bidentate aroylthiourea ligands. uzh.ch

The coordination mode of 3-benzoyl-1-(2-phenylethyl)thiourea in its metal complexes can be elucidated using various spectroscopic and structural techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand. Upon complexation in a bidentate O,S manner, a noticeable shift in the vibrational frequencies of the C=O and C=S groups is observed. The ν(C=O) band typically shifts to a lower wavenumber, while the ν(C=S) band also shifts to a lower frequency, indicating the involvement of both oxygen and sulfur atoms in coordination. The disappearance of the N-H stretching vibration can indicate deprotonation of the ligand upon complexation. ksu.edu.trresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes (e.g., Pt(II), Pd(II)). In the ¹H NMR spectrum, the disappearance of the N-H proton signal upon complexation confirms the deprotonation of the ligand. Shifts in the resonances of the aromatic and alkyl protons adjacent to the coordinating groups can also provide evidence of complex formation. hilarispublisher.comresearchgate.netacs.org In the ¹³C NMR spectra, a downfield shift of the C=O carbon and an upfield shift of the C=S carbon are typically observed upon O,S chelation. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center. The appearance of new absorption bands, often attributed to d-d transitions or metal-to-ligand charge transfer (MLCT), confirms the formation of the complex. hilarispublisher.comnih.gov

X-ray Diffraction Studies:

Interactive Table: Expected Spectroscopic Data for a [M(3-benzoyl-1-(2-phenylethyl)thiourea)₂] Complex

Research on Biological Applications of 3-Benzoyl-1-(2-phenylethyl)thiourea Metal Complexes

Aroylthiourea derivatives and their metal complexes are extensively studied for their potential biological activities, including anticancer, antibacterial, and antifungal properties. uzh.chksu.edu.trresearchgate.net

A common and significant finding in the study of aroylthiourea complexes is that the biological activity of the ligand is often enhanced upon chelation to a metal ion. nih.govresearchgate.net This enhancement is generally attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation due to the delocalization of electron density over the chelate ring. This increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of cells, where it can exert its biological effect more efficiently.

For instance, copper(II) complexes of N,N-diethyl-N'-(benzoyl)thiourea derivatives have shown significantly higher cytotoxic activity against tumor cells compared to the free ligands. nih.gov Similarly, the antibacterial activity of some benzoylthiourea (B1224501) derivatives was found to be enhanced upon complexation with copper. researchgate.net It is therefore highly probable that metal complexes of 3-benzoyl-1-(2-phenylethyl)thiourea would also exhibit enhanced biological activities compared to the free ligand.

The mechanism of action of aroylthiourea metal complexes is a subject of ongoing research. Several studies point towards interactions with cellular macromolecules, such as DNA and proteins, as the primary mode of action, particularly for their anticancer effects.

Interaction with DNA: Some metal complexes of aroylthioureas have been shown to bind to DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The binding can occur through various modes, including intercalation between the DNA base pairs. nih.gov

Induction of Apoptosis: Many anticancer metal complexes exert their effects by inducing apoptosis, or programmed cell death. Mechanistic studies on related aroylthiourea-metal complexes have shown that they can trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases. nih.gov

Enzyme Inhibition: Certain metal complexes of thiourea derivatives have also been investigated for their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogens.

While detailed mechanistic studies specifically on metal complexes of 3-benzoyl-1-(2-phenylethyl)thiourea are not widely reported, the existing body of research on analogous compounds provides a strong foundation for understanding their likely mechanisms of biological action.

Interactive Table: Summary of Biological Activity and Mechanistic Insights for Aroylthiourea Metal Complexes

Biological Activity Investigations of 3 Benzoyl 1 2 Phenylethyl Thiourea and Its Derivatives

Antimicrobial Activity Research

Derivatives of benzoylthiourea (B1224501), which incorporate both a benzoyl group and a thiourea (B124793) core, have been a significant area of investigation for new antimicrobial agents. The presence of the sulfur atom and multiple nitrogen atoms allows for diverse chemical modifications, leading to a broad range of biological actions.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research has shown that benzoylthiourea derivatives possess notable antibacterial properties. The substitution patterns on both the benzoyl and the N'-phenyl rings play a crucial role in determining the potency and spectrum of their activity.

Studies on N-benzoylthiourea derivatives have revealed their efficacy against various bacterial strains. For instance, compounds with halo- and methoxy-group substitutions on the aryl rings have shown increased activity against all tested bacterial strains. nih.gov In one study, a series of benzoylthiourea derivatives were synthesized and tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and a Gram-negative bacterium (Escherichia coli). repec.org The results indicated that compounds like 4-fluorobenzoylthiourea α-alanine and various substituted benzoylthiourea β-alanines exhibited weak to strong antibacterial activity, with S. aureus being the most susceptible. repec.org

Specifically, N-aryl thiourea derivatives have demonstrated better antibacterial activity compared to those with alkyl substituents. nih.gov The introduction of electron-withdrawing groups, such as chlorine atoms, on the phenyl group has been shown to enhance antibacterial activity. nih.gov For example, a 1,2,4-triazolyl-benzoylthiourea derivative displayed bacteriostatic activity against a clinical strain of S. aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. nih.govbohrium.com Another study highlighted that new benzoylthiourea derivatives featuring fluorine substitutions were particularly active against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. nih.gov However, in some cases, synthesized benzoylthiourea compounds showed no activity against selected bacteria, with the exception of N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea, which was active against Staphylococcus aureus. researchgate.net

Interactive Table: Antibacterial Activity of Benzoylthiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-triazolyl-benzoylthiourea derivative | Staphylococcus aureus HU25 | 16 | nih.gov, bohrium.com |

| Fluoro-substituted benzoylthioureas (5a, 5b) | Escherichia coli | 250 | nih.gov |

| Fluoro-substituted benzoylthioureas (5a, 5b) | Pseudomonas aeruginosa | 250 | nih.gov |

| Fluoro-substituted benzoylthiourea (5d) | Escherichia coli | 250 | nih.gov |

| Trifluoromethyl-substituted benzoylthiourea (5e, 5g) | Escherichia coli | 125 | nih.gov |

| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1) | Methicillin-resistant S. aureus (MRSA) | 1000 | nih.gov |

Antifungal Activity Studies

The antifungal potential of benzoylthiourea derivatives has been extensively investigated, with many compounds showing selective and potent activity, particularly against Candida and Aspergillus species. researchgate.netresearchgate.netjuniperpublishers.comjuniperpublishers.com

A series of N-(4-(trifluoromethyl)-phenyl)thiourea derivatives demonstrated significant in vitro antifungal activity. juniperpublishers.com The most potent compound, with an ethyl group as the R substituent, exhibited a MIC of 7.81 µg/mL against Aspergillus flavus and 15.62 µg/mL against Penicillium expansum. juniperpublishers.com Other derivatives in this series also showed strong antifungal effects with MIC values ranging from 31.25 to 62.5 µg/mL. juniperpublishers.com

Furthermore, certain benzoylthiourea derivatives have shown activity against clinically relevant Candida species. One study reported that a benzoylthiourea derivative with three fluorine atoms (compound 5d) was active against Candida albicans. nih.gov Another study synthesized 2-bromobenzoyl-substituted thiourea derivatives and found that two compounds exhibited antifungal activity against C. albicans, with one also being active against C. parapsilosis.

Interactive Table: Antifungal Activity of Thiourea Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-(trifluoromethyl)-phenyl)-N'-ethylthiourea (Compound 7) | Aspergillus flavus | 7.81 | juniperpublishers.com |

| N-(4-(trifluoromethyl)-phenyl)-N'-ethylthiourea (Compound 7) | Penicillium expansum | 15.62 | juniperpublishers.com |

| N-(4-(trifluoromethyl)-phenyl)thiourea derivatives (Compounds 3-6) | Aspergillus flavus / Penicillium expansum | 31.25 - 62.5 | juniperpublishers.com |

| 1-(2,4,6-trifluorobenzoyl)-3-phenylthiourea (Compound 5d) | Candida albicans ATCC 10231 | 250 | nih.gov |

| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide [L3] | Candida species | 25 - 50 | researchgate.net |

| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L5] | Candida species | 25 - 50 | researchgate.net |

Antituberculosis Activity Evaluation and Lead Identification

Given the urgent need for new treatments for tuberculosis (TB), thiourea derivatives have been a focus of research due to their known anti-TB activity, exemplified by the older drug isoxyl, which contains a thiourea pharmacophore. d-nb.info

Recent studies have synthesized and evaluated novel thiourea derivatives, revealing promising activity against Mycobacterium tuberculosis. A series of compounds combining thiourea and 1,3,4-thiadiazole (B1197879) scaffolds were tested against the H37Rv strain. jst.go.jp Two compounds from this series were identified as the most active, with MIC values of 10.96 µM and 11.48 µM, respectively. jst.go.jp These compounds were found to be promising leads for further development.

In another approach, rational molecular modifications were made to design thiourea-based derivatives as inhibitors of the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. researchgate.net This research led to the discovery of compounds with significant antitubercular activity, exhibiting MIC values as low as 0.78 and 1.56 µg/mL, coupled with low cytotoxicity. researchgate.net The substitution on the phenyl ring was found to be critical, with halogen substitutions enhancing the inhibitory activity. researchgate.net

Antiviral Potentials of Thiourea Scaffolds

The structural motif of thiourea is integral to a class of potent antiviral agents. Notably, derivatives containing a phenylethyl group attached to the thiourea core have been identified as effective inhibitors of the Human Immunodeficiency Virus (HIV).

The phenethylthiazolethiourea (PETT) series of compounds emerged as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The lead compound, N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea, was found to inhibit HIV-1 in cell culture with a 50% effective dose (ED50) of 1.3 µM and an IC50 of 0.9 µM against the HIV-1 reverse transcriptase enzyme. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the 2-phenylethyl linker is optimal for activity and that small electron-withdrawing substituents on the phenyl ring are favorable. core.ac.uk Further optimization of this lead structure led to the development of compounds with nanomolar potency against HIV-1 in cell culture. researchgate.net While some newly synthesized phenyl ethyl thiourea (PET) derivatives showed low anti-HIV activity, specific modifications, such as a chlorine atom at the 2 or 4 position of the phenyl ring, positively affected the antiviral activity. core.ac.ukresearchgate.net

Research on Inhibition of Biofilm Formation

Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Thiourea derivatives have shown promise as agents that can inhibit the formation of these resilient microbial communities.

A study focusing on benzoylthiourea derivatives identified a 1,2,4-triazolyl-benzoylthiourea compound that effectively prevented biofilm formation by a clinical strain of S. aureus. nih.govbohrium.com This inhibition was observed at sub-inhibitory concentrations (1/2 MIC, 1/4 MIC, and 1/8 MIC), a finding confirmed by scanning electron microscopy which showed a reduction in adhered cells. nih.govbohrium.comunifei.edu.br This compound was also found to have an effect on the breakdown of pre-formed biofilms, primarily at a concentration of 1/2 MIC. nih.govbohrium.com

In a broader screening, a series of new benzoylthiourea derivatives with fluorine and trifluoromethyl substitutions were tested for their antibiofilm capabilities. All the tested compounds were able to inhibit the development of biofilms formed by at least two of the tested microbial strains, which included E. faecalis, P. aeruginosa, and C. albicans. nih.gov

Interactive Table: Biofilm Inhibition by Benzoylthiourea Derivatives

| Compound | Microbial Strain | Activity | Concentration | Reference |

|---|---|---|---|---|

| 1,2,4-triazolyl-benzoylthiourea derivative | Staphylococcus aureus HU25 | Prevention of biofilm formation | 1/2 MIC, 1/4 MIC, 1/8 MIC | nih.gov, bohrium.com |

| 1,2,4-triazolyl-benzoylthiourea derivative | Staphylococcus aureus HU25 | Breakdown of formed biofilm | 1/2 MIC | nih.gov, bohrium.com |

Anticancer and Cytotoxic Activity Research

The search for more effective and selective anticancer agents has led to the investigation of various chemical scaffolds, including thiourea derivatives. Research has demonstrated that N,N'-disubstituted thioureas, particularly those with aromatic and benzoyl moieties, can exhibit significant cytotoxic activity against a range of cancer cell lines.

A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Several of these compounds were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values of ≤ 10 µM. nih.gov Notably, derivatives incorporating 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM, and showed better growth inhibitory profiles than the reference drug cisplatin. nih.gov

In another study, thioureido-benzenesulfonamide hybrids were synthesized and tested. d-nb.info An n-heptane thiourea derivative emerged as the most active compound, showing potent cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and colorectal cancer (Lovo) cell lines with IC50 values of 29.12, 35.63, and 39.83 µg/mL, respectively. d-nb.info

The introduction of a benzoyl group has also been shown to enhance cytotoxic activity. The cytotoxic effects of N-benzoyl-3-allylthiourea (BATU) were higher than its parent compound, allylthiourea (B1665245), against MCF-7 and MCF-7/HER-2 breast cancer cell lines. analis.com.my The presence of p-methoxy on the benzoyl moiety and p-fluoro on the phenyl ring was found to enhance cytotoxic activity. analis.com.my

Interactive Table: Cytotoxic Activity of Thiourea Derivatives

| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 2: 3,4-dichloro-phenyl) | SW480 (Colon) | 8.9 µM | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 2: 3,4-dichloro-phenyl) | SW620 (Colon) | 1.5 µM | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 8: 4-CF3-phenyl) | SW620 (Colon) | 1.8 µM | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 8: 4-CF3-phenyl) | PC3 (Prostate) | 6.9 µM | nih.gov |

| n-Heptane thioureido-benzenesulfonamide (Compound 3) | A549 (Lung) | 29.12 µg/mL | d-nb.info |

| n-Heptane thioureido-benzenesulfonamide (Compound 3) | HeLa (Cervical) | 35.63 µg/mL | d-nb.info |

| n-Heptane thioureido-benzenesulfonamide (Compound 3) | Lovo (Colorectal) | 39.83 µg/mL | d-nb.info |

| n-Heptane thioureido-benzenesulfonamide (Compound 3) | MDA-MB231 (Breast) | 26.28 µg/mL | d-nb.info |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamide) | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | analis.com.my |

| Benzothiazole thiourea derivatives | MCF-7, HeLa, HT-29, K-562 | 0.39 µM - 200 µM | analis.com.my |

In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines

Thiourea derivatives have demonstrated significant potential as anticancer agents, with their cytotoxic effects evaluated against a range of human cancer cell lines. analis.com.mymdpi.com Research has shown that the introduction of different substituents to the thiourea scaffold can lead to potent cytotoxic activities against cancers such as breast, lung, colon, prostate, and liver cancer. analis.com.my

The cytotoxic activity of thiourea derivatives is often assessed using the MTT assay, which measures cell viability. tjnpr.org Studies on various substituted thiourea compounds have revealed promising results against several cancer cell lines:

MCF-7 (Breast Cancer): N-benzoyl-3-allylthiourea (BATU) has shown a higher cytotoxic effect on MCF-7 cells compared to its parent compound, allylthiourea (ATU). nih.gov Specifically, BATU exhibited a lower IC50 value, indicating greater potency. nih.gov Furthermore, its cytotoxicity was even more pronounced in MCF-7 cells overexpressing the HER-2 receptor. nih.gov Copper complexes of certain thiourea benzamide (B126) ligands have also demonstrated high effectiveness against MCF7 breast cancer cell lines, with IC50 values as low as 4.03 µg/mL. mdpi.com

HCT116 (Colon Cancer): A series of novel thiourea derivatives showed significant cytotoxicity against HCT116 cells, with IC50 values indicating potent activity. analis.com.my

A549 (Lung Cancer): Several thioureidobenzenesulfonamide derivatives have been found to be active against the A549 lung cancer cell line, with IC50 values ranging from 29.12 to 114.28 µg/ml. d-nb.info

PC3 (Prostate Cancer): Substituted 3-(trifluoromethyl)phenylthiourea analogs have exhibited high cytotoxicity against PC3 prostate cancer cells, with IC50 values of ≤ 10 µM. nih.gov Some of these derivatives, particularly those with 3,4-dichloro- and 4-CF3-phenyl substituents, displayed the highest activity with IC50 values ranging from 1.5 to 8.9 µM. nih.gov Copper-based complexes of certain thiourea benzamide derivatives have also shown moderate activity against PC3 cell lines. tjnpr.org

HepG2 (Liver Cancer): A novel thiourea derivative demonstrated the best cytotoxicity against seven cancer cell lines, including HepG2, with an IC50 value of 6.21 µM. analis.com.my Copper and platinum complexes of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide have also been evaluated, with the copper complex showing moderate activity and the platinum complex showing promising effects against HepG2 cells. tjnpr.org

K-562 (Leukemia): Certain 3-(trifluoromethyl)phenylthiourea analogs have been found to be highly cytotoxic against the K-562 leukemia cell line, with IC50 values of ≤ 10 µM. nih.gov One derivative, in particular, induced late apoptosis in 73% of K-562 cells. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Thiourea Derivatives

| Compound/Derivative | Cell Line | Activity/IC50 Value | Reference |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | IC50: 1.47 mM | nih.gov |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | IC50: 0.64 mM | nih.gov |

| Copper complex of thiourea benzamide ligand | MCF-7 | IC50: 4.03 µg/mL | mdpi.com |

| Thioureidobenzenesulfonamide derivative | A549 | IC50: 29.12 µg/ml | d-nb.info |

| 3,4-dichloro-phenyl substituted 3-(trifluoromethyl)phenylthiourea | PC3 | IC50: 1.5 - 8.9 µM | nih.gov |

| 4-CF3-phenyl substituted 3-(trifluoromethyl)phenylthiourea | PC3 | IC50: 1.5 - 8.9 µM | nih.gov |

| Copper complex of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide | PC3 | Moderate Activity | tjnpr.org |

| Novel thiourea derivative | HepG2 | IC50: 6.21 µM | analis.com.my |

| Copper complex of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide | HepG2 | Moderate Activity | tjnpr.org |

| Platinum complex of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide | HepG2 | Promising Effects | tjnpr.org |

| 3-(trifluoromethyl)phenylthiourea analog | K-562 | IC50: ≤ 10 µM | nih.gov |

Investigation of Selective Cytotoxicity in Cancer Research

A significant challenge in cancer chemotherapy is the development of agents that are selectively toxic to cancer cells while minimizing harm to normal cells. nih.gov Research into thiourea derivatives has shown promise in this area.

Studies on 3-(trifluoromethyl)phenylthiourea analogs revealed that while they were highly cytotoxic to various cancer cell lines, they exhibited favorable selectivity over normal HaCaT (human keratinocyte) cells. nih.gov The most promising of these derivatives were found to be weakly cytotoxic towards the normal cell lines. nih.gov For instance, the selectivity indexes (SIs) for some of the most potent compounds ranged from 4.6 to 16.5, indicating a significantly higher effect on cancer cells compared to normal cells. nih.gov

Furthermore, the cytotoxic effects of N-benzoyl-3-allylthiourea (BATU) were found to be more pronounced in MCF-7 breast cancer cells that overexpress the HER-2 receptor, suggesting a degree of selectivity for cancer cells with specific molecular characteristics. nih.gov This enhanced activity in HER-2 positive cells points towards the potential for developing targeted therapies. nih.gov

Mechanisms of Cell Growth Inhibition and Apoptosis Induction Research

The anticancer activity of thiourea derivatives is often attributed to their ability to inhibit cell growth and induce apoptosis (programmed cell death). nih.govnih.gov

Research on 3-(trifluoromethyl)phenylthiourea analogs has shown that these compounds can reduce the number of cancerous cells by 20–93%. nih.gov The most effective of these derivatives demonstrated a strong pro-apoptotic activity. For example, one compound induced late apoptosis in 95–99% of colon cancer cell lines (SW480 and SW620) and 73% of K-562 leukemia cells. nih.gov

The mechanism of apoptosis induction by some quinoxaline (B1680401) derivatives, which share structural similarities with benzoyl-containing compounds, involves the upregulation of p53 and p21 proteins, which are key regulators of the cell cycle and apoptosis. nih.gov Additionally, a reduction in the anti-apoptotic protein Bcl-2α has been observed. nih.gov In the case of N-benzoyl-3-allylthiourea (BATU), it has been shown to enhance HER-2 expression and inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a crucial role in cell proliferation. nih.gov

Enzyme Inhibition Studies

Thiourea derivatives have been investigated for their inhibitory effects on various enzymes, highlighting their potential for therapeutic applications beyond cancer treatment. researchgate.net

Cholinesterase (AChE and BChE) Inhibition Research

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. Their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov

Several thiourea derivatives have been identified as potent inhibitors of both AChE and BChE. nih.govmdpi.com For example, coumarin-linked thiourea derivatives have shown significant inhibitory activity. nih.gov One such derivative, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea, was found to be a highly potent inhibitor of AChE with an IC50 value of 0.04 µM. nih.gov Another derivative, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea, was the most potent inhibitor of BChE with an IC50 value of 0.06 µM. nih.gov

Tyrosinase Inhibition Activity Investigations

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest for cosmetic and therapeutic purposes to address hyperpigmentation. nih.govmdpi.com Thiourea and its derivatives have been recognized as a class of tyrosinase inhibitors. science.gov

Studies have shown that certain thiourea-containing drugs can significantly inhibit mushroom tyrosinase. science.gov The inhibitory mechanism of some of these compounds has been identified as non-competitive. science.govresearchgate.net The interaction with the tyrosinase enzyme is thought to involve the nitrogen of the thiourea moiety and contacts via the thione group. science.gov Indole-thiourea derivatives have also been synthesized and evaluated, with some compounds showing competitive inhibition of tyrosinase and outperforming the standard inhibitor, kojic acid. mdpi.com

Beta-Glucuronidase (EcGUS) Inhibition Mechanisms

Bacterial beta-glucuronidase (EcGUS) is an enzyme that has been implicated in the gastrointestinal side effects of certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Inhibition of this enzyme is a potential strategy to mitigate such adverse effects.

A trisubstituted thiourea compound, 1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea, has been identified as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase. nih.govsigmaaldrich.com This inhibitor has been shown to be highly selective for bacterial β-glucuronidase over the mammalian enzyme. sigmaaldrich.com Its mechanism of action involves targeting a specific loop structure that protects the active site of the E. coli β-glucuronidase, thereby altering its conformation. sigmaaldrich.com Research has demonstrated that this inhibitor can protect against NSAID-induced enteropathy in animal models. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition Research

The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces post-meal blood glucose spikes. Although direct studies on 3-benzoyl-1-(2-phenylethyl)thiourea are limited, various thiourea derivatives have been evaluated for their inhibitory potential against these enzymes. researchgate.netnih.govjpbsci.com

Research has shown that synthesized thiourea derivatives can exhibit potent inhibitory activity. For instance, a study on 5-amino-nicotinic acid derivatives, which share structural similarities, demonstrated significant inhibition of both α-amylase and α-glucosidase, with some compounds showing activity comparable to the standard drug, acarbose. nih.govd-nb.info The presence and position of different functional groups, such as halogens, on the aromatic rings were found to be crucial for the inhibitory action. nih.govd-nb.info Specifically, compounds with halogens at the para position of the ring showed more potent inhibition. nih.govd-nb.info

The table below summarizes the inhibitory activities of some thiourea-related compounds against α-amylase and α-glucosidase.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Various Thiourea Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 5-amino-nicotinic acid deriv. (4-Fluoro) | α-Amylase | 12.17 ± 0.14 | nih.govd-nb.info |

| 5-amino-nicotinic acid deriv. (4-Chloro) | α-Amylase | 12.91 ± 0.04 | nih.govd-nb.info |

| 5-amino-nicotinic acid deriv. (4-Nitro) | α-Amylase | 13.57 ± 0.17 | nih.govd-nb.info |

| 5-amino-nicotinic acid deriv. (4-Fluoro) | α-Glucosidase | 12.01 ± 0.09 | nih.govd-nb.info |

| 5-amino-nicotinic acid deriv. (4-Chloro) | α-Glucosidase | 12.72 ± 0.12 | nih.govd-nb.info |

Protease Enzyme Inhibition Studies

Protease inhibitors are a class of drugs used in the treatment of various diseases, including viral infections like HIV. core.ac.uk Research into the protease inhibitory potential of benzoylthiourea derivatives has shown promising results. Studies on various synthesized thiourea derivatives have confirmed moderate to good inhibitory activity against proteases. researchgate.net

For example, certain benzoyl isothiocyanate derivatives designed to fit the active site of HIV-1 protease have been synthesized and evaluated. core.ac.uk In one study, nitro-substituted derivatives showed significant percentage inhibition of the enzyme at a concentration of 100 µM. core.ac.uk Molecular docking studies have also supported these findings, suggesting strong interactions between thiourea compounds and the active sites of protease enzymes. researchgate.net

Research on Kinase Inhibition (e.g., EGFR, HER-2, MK-2)

Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are crucial targets in cancer therapy due to their role in cell proliferation and signaling. biointerfaceresearch.comacs.org Thiourea derivatives have been identified as potent inhibitors of these kinases. researchgate.net

Studies have shown that the general scaffold of thiourea plays a significant role in its ability to bind to and inhibit enzymes like protein tyrosine kinases. researchgate.net For instance, certain quinazoline (B50416) derivatives containing a thiourea linker showed less favorable inhibitory activity compared to urea (B33335) linkers, indicating the linker's importance. nih.gov However, other research has successfully synthesized potent dual EGFR/HER2 kinase inhibitors based on thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) scaffolds. nih.gov One such compound, a dual EGFR/HER2 kinase inhibitor, demonstrated an IC₅₀ value of 0.153 µM for EGFR and 0.108 µM for HER2. nih.gov

The table below presents the kinase inhibitory activity of selected compounds related to thiourea derivatives.

Table 2: Kinase Inhibitory Activity of Selected Derivatives

| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Dihydropyrimidine Derivative (15) | EGFR | 84 | acs.org |

| Dihydropyrimidine Derivative (15) | VEGFR-2 | 3.50 | acs.org |

| Quinazoline Derivative (6) | EGFR | 10 | nih.gov |

| Quinazoline Derivative (6) | VEGFR-2 | 80 | nih.gov |

| Thiazole Derivative (39) | EGFR | 153 | nih.gov |

| Thiazole Derivative (39) | HER2 | 108 | nih.gov |

| Thiazole Derivative (43) | EGFR | 122 | nih.gov |

| Thiazole Derivative (43) | HER2 | 78 | nih.gov |

IC₅₀ represents the concentration of a substance required to inhibit the activity of an enzyme by 50%.

Antioxidant Activity Research

Antioxidants are vital for protecting the body against oxidative stress caused by reactive oxygen species (ROS). researchgate.net Thiourea and its derivatives have been recognized for their antioxidant properties. researchgate.netresearchgate.netmdpi.com

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of thiourea derivatives is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.nethueuni.edu.vnd-nb.info These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com

Studies have demonstrated that the antioxidant activity is highly dependent on the molecular structure. For example, in a comparative study, 1,3-diphenyl-2-thiourea (DPTU) showed significantly better free radical scavenging ability than 1-benzyl-3-phenyl-2-thiourea (BPTU). researchgate.nethueuni.edu.vn Furthermore, research on thiophenyl-chalcone derivatives revealed that compounds containing a hydroxyl group exhibited the highest antioxidant activity. dergipark.org.tr A study on 1,3-bis(3,4-dichlorophenyl) thiourea showed strong antioxidant potential with an IC₅₀ of 45 µg/mL in the DPPH assay and 52 µg/mL against ABTS radicals. mdpi.com

Table 3: Antioxidant Activity of Various Thiourea Derivatives

| Compound/Derivative | Assay | IC₅₀ | Reference |

|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | researchgate.nethueuni.edu.vn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | researchgate.nethueuni.edu.vn |

| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | researchgate.nethueuni.edu.vn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | researchgate.nethueuni.edu.vn |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M | hueuni.edu.vn |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ M | hueuni.edu.vn |

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | DPPH | 45 ± 2 µg | researchgate.net |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |

IC₅₀ represents the concentration of a substance required to scavenge 50% of the free radicals.

Cellular Antioxidant Mechanisms

The primary mechanism by which many thiourea derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT). researchgate.nethueuni.edu.vn This process involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. researchgate.net Quantum chemical calculations have supported that the HAT mechanism is generally preferred over the single electron transfer (SET) mechanism for thiourea derivatives when reacting with free radicals. researchgate.nethueuni.edu.vn

Cellular studies have shown that thiourea compounds can suppress oxidative burst pathways in immune cells like phagocytes, which are responsible for generating free radicals during inflammation. pharmacophorejournal.com Certain derivatives have been found to significantly inhibit the production of superoxide (B77818) anions and other reactive oxygen species, indicating their potential as anti-inflammatory agents by mitigating oxidative stress at a cellular level. pharmacophorejournal.com The presence and position of substituents on the thiourea structure, such as methyl groups, can influence antioxidant activity through steric effects, which alter interactions with free radicals and bioavailability. nih.gov

Other Biological Activities Under Research

The versatile structure of the thiourea scaffold has led to the exploration of a wide array of other biological activities. Numerous studies have reported that thiourea derivatives possess significant antimicrobial, antifungal, anticancer, and antiviral properties. mdpi.comnih.gov

Antimicrobial and Antifungal Activity: Various benzoylthiourea derivatives have been synthesized and tested against different bacterial and fungal strains. nih.govresearchgate.net For example, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thiourea compounds have shown notable antifungal activity against several fungal species. nih.gov The introduction of halogen atoms or other heterocyclic rings to the thiourea moiety has been shown to enhance antimicrobial potency. nih.gov

Anticancer Activity: Thiourea derivatives are well-regarded for their cytotoxic activity against numerous cancer cell lines. researchgate.netmdpi.com Their mechanisms of action often involve the inhibition of key enzymes in cancer progression. researchgate.net

Antiviral Activity: The thiourea pharmacophore is a component in various compounds with antiviral activity, including promising anti-HIV agents. nih.gov

This broad spectrum of activity highlights the importance of the thiourea core in medicinal chemistry and underscores the potential for developing novel therapeutic agents based on this versatile scaffold.

Anti-inflammatory Research

The anti-inflammatory potential of benzoylthiourea derivatives has been a subject of significant investigation. These compounds are explored for their ability to mitigate inflammatory responses, which are central to a wide range of pathological conditions.

Research into novel N-phenylcarbamothioylbenzamides, a class of benzoylthiourea derivatives, has demonstrated notable anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema model in mice, several derivatives exhibited significantly higher anti-inflammatory activity compared to the standard drug, indomethacin. scispace.com For instance, derivatives with specific substitutions on the phenyl ring, such as N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substituents, showed the most potent activity. scispace.com These compounds were also found to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation, with a markedly lower incidence of ulcerogenic effects compared to indomethacin. scispace.com

Another study synthesized a series of thiazole derivatives from substituted benzoylthiourea precursors and screened them for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. researchgate.netitmedicalteam.pl This highlights a common strategy where the benzoylthiourea scaffold is used as a starting point for developing new anti-inflammatory agents.

Furthermore, the precursor molecule, phenethylisothiocyanate (PEITC), found in winter cress seeds, has shown strong in vivo and in vitro anti-inflammatory properties. nih.gov PEITC was observed to significantly reduce carrageenan-induced rat paw edema, an effect comparable to aspirin. nih.gov It also decreased the mRNA levels of key inflammation-related genes, including inducible cyclooxygenase (COX-2) and nitric-oxide synthase (iNOS), as well as proinflammatory cytokines in stimulated macrophage cell lines. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzoylthiourea Derivatives

| Compound/Derivative | Model | Key Findings | Reference |

| N-(2,4-dibromophenyl)- and N-(3-nitrophenyl)- N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema in mice | Potent anti-inflammatory activity (61.45% and 51.76% inhibition, respectively) and significant inhibition of PGE2 synthesis with low ulcer incidence. | scispace.com |

| Thiazole derivatives from benzoylthiourea | Carrageenan-induced rat paw edema | Synthesized and screened for anti-inflammatory activity. | researchgate.netitmedicalteam.pl |

| Phenethylisothiocyanate (PEITC) | Carrageenan-induced rat paw edema & in vitro macrophage model | Significant reduction in paw edema; decreased mRNA levels of COX-2, iNOS, and proinflammatory cytokines. | nih.gov |

Antimalarial Activity Exploration

A significant area of investigation involves the metal complexes of benzoylthiourea derivatives. A series of novel cationic 2,2'-bipyridyl and 1,10-phenanthroline (B135089) platinum(II) benzoylthiourea complexes have been synthesized and evaluated for their in vitro antimalarial activity. nih.govacs.org These complexes were found to form moderately strong associations with ferriprotoporphyrin IX and inhibit the formation of β-hematin, which is crucial for the survival of the malaria parasite. nih.govacs.org Notably, four of the synthesized compounds demonstrated in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov The active complexes also showed selective activity against the malaria parasites with high selectivity indices. nih.gov

General reviews on thiourea derivatives frequently highlight their potential as antimalarial agents, indicating that the core thiourea scaffold is a recognized pharmacophore for this therapeutic area. dergipark.org.trnih.gov The versatility of the thiourea structure allows for the synthesis of a wide array of derivatives with diverse biological activities, including antiprotozoal properties. mdpi.com

Table 2: Antimalarial Activity of Benzoylthiourea Complexes

| Compound/Derivative | Parasite Strain | Key Findings | Reference |

| Cationic 2,2'-bipyridyl and 1,10-phenanthroline platinum(II) benzoylthiourea complexes | P. falciparum (D10 and K1 strains) | Inhibition of β-hematin formation; activity against both chloroquine-sensitive and -resistant strains with high selectivity. | nih.govacs.org |

Research on Potential Anti-Alzheimer Effects

Alzheimer's disease is a complex neurodegenerative disorder, and the development of multi-target agents is a promising therapeutic strategy. Thiourea derivatives have been investigated for their potential to address some of the key pathological features of Alzheimer's disease, such as the inhibition of cholinesterase enzymes. mdpi.com

Research has focused on the synthesis of novel thiourea derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. A study on new thiourea and benzamide derivatives of 2-aminothiazole (B372263) identified a thiourea derivative (compound 3c) as a potent and selective BChE inhibitor with an IC50 value of 0.33 μM. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for these compounds. nih.gov

Another study synthesized a series of 1-aroyl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives and evaluated their anti-acetylcholinesterase activity. nih.gov Several of these aroyl(thio)urea derivatives demonstrated potent inhibitory activity in the sub-micromolar range. nih.gov These findings suggest that the benzoylthiourea scaffold can be effectively utilized in the design of cholinesterase inhibitors.

Furthermore, some thiourea derivatives have been investigated for their neuroprotective effects. In one study, selected thiourea derivatives demonstrated a neuroprotective effect against H2O2-induced damage in a neuronal cell line. nih.gov This suggests that beyond cholinesterase inhibition, these compounds may offer additional therapeutic benefits for neurodegenerative diseases.

Table 3: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Key Findings | Reference |

| Thiourea derivative of 2-aminothiazole (3c) | Butyrylcholinesterase (BChE) | 0.33 μM | Potent and selective BChE inhibitor with a mixed-type inhibition mechanism. | nih.gov |

| 1-Aroyl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives | Acetylcholinesterase (AChE) | Sub-micromolar range | Potent inhibitory activity. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Pathways in 3 Benzoyl 1 2 Phenylethyl Thiourea Research

Correlating Structural Modifications with Biological Potency

The biological potency of thiourea (B124793) derivatives is highly dependent on their structural characteristics. Structure-activity relationship (SAR) studies on analogs of 3-benzoyl-1-(2-phenylethyl)thiourea have demonstrated that modifications to the aryl rings and the thiourea linker can significantly impact their therapeutic potential, particularly in antimicrobial and anticancer applications.

For instance, studies on a series of 1-benzoyl-3-phenyl-thiourea derivatives have shown that the introduction of halo- and methoxy-substituents on the aryl rings leads to increased activity against various bacterial strains when compared to other types of substituents. mdpi.comnih.gov Similarly, research into 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed that specific substitutions are crucial for cytotoxic activity against cancer cell lines. Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents showed the highest potency, with IC50 values ranging from 1.5 to 8.9 µM against human colon and prostate cancer cells. nih.gov These derivatives were found to have better growth-inhibitory profiles than the conventional chemotherapy drug cisplatin. nih.gov

The following table summarizes the cytotoxic activity of selected 3-(trifluoromethyl)phenylthiourea derivatives, which are structurally related to 3-benzoyl-1-(2-phenylethyl)thiourea, against various cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Thiourea Derivatives

| Compound | Substituent | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) |

|---|---|---|---|---|---|

| 1 | 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4.8 | 8.9 | 13.7 | 1.5 |

| 2 | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 1.5 | 3.5 | 9.7 | 2.1 |

| 3 | 1-(2,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3.6 | 7.9 | 10.3 | 2.5 |

| 8 | 1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 2.6 | 1.7 | 6.9 | 16.9 |

| Cisplatin | (Reference) | 12.8 | 17.5 | 13.1 | 2.4 |

Data sourced from nih.gov

These findings underscore the critical role that specific structural modifications play in enhancing the biological potency of this class of compounds.

Identification of Pharmacophore Features Essential for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For benzoylthiourea (B1224501) derivatives, the key pharmacophoric features include the thiourea moiety (NH-C(S)-NH), a benzoyl group, and substituted aryl rings. nih.gov